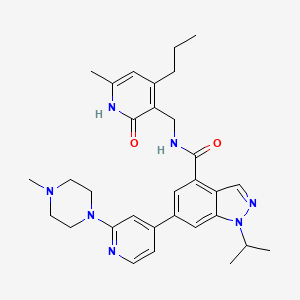

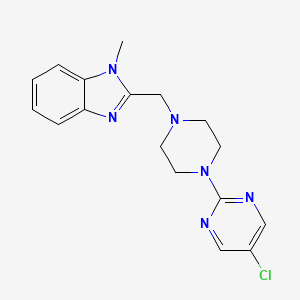

1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide

Übersicht

Beschreibung

The histone H3 lysine 27 (H3K27) methyltransferase EZH2 plays an important role in regulating gene expression, and its aberrant activity is linked to the onset and progression of cancer. GSK343 is a cell-permeable EZH2 inhibitor (IC50 = 4 nM) that is 60-fold selective over EZH1 and >1,000-fold selective over other histone methytranferases. GSK343 has been shown to inhibit the trimethylation of H3K27 in HCC1806 cells with an IC50 value of 174 nM. See Structural Genomics Consortium (SGC) website for more information.

GSK343 is a potent, selective inhibitor of EZH2 with cellular activity. GSK343 inhibits EZH2 with an IC50 of 4nM and is over 1000-fold selective for other HMTs except EZH1 (60-fold selectivity). GSK343 inhibits H3K27 methylation in HCC1806 cells with an IC50 of <200nM as measured by immunofluorescence. GSK343 exhibited limited effects on the growth of EOC cells in conventional two-dimensional (2D) culture. In contrast, GSK343 significantly suppressed the growth of EOC cells cultured in 3D matrigel extracellular matrix (ECM), which more closely mimics the tumor microenvironment in vivo. Notably, GSK343 induces apoptosis of EOC cells in 3D but not 2D culture. In addition, GSK343 significantly inhibited the invasion of EOC cells.

Wissenschaftliche Forschungsanwendungen

Glioblastoma Treatment

GSK343 has been shown to reduce the progression of glioblastoma, a tumor of the central nervous system, through the modulation of inflammatory processes . It regulates apoptosis and autophagy processes, and its abilities to modulate canonical/non-canonical NF-κB/IκBα pathways or an immune response in glioblastoma have been investigated . In vivo, GSK343 reduced subcutaneous tumor mass, regulating canonical/non-canonical NF-κB/IκBα pathway activation and the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and superoxide dismutase (SOD) .

Diffuse Large B-Cell Lymphoma (DLBCL) Treatment

GSK343 has been found to promote the differentiation of human DLBCL cell lines toward an ABC-Like Phenotype . It has shown promising clinical efficacy in patients with relapsed/refractory DLBCL . The development of resistance to GSK343 is sufficient to induce cross-resistance to other EZH2 inhibitors .

Cancer Cell Autophagy

Research studies show that GSK343 induces cancer cell autophagy and enhances the anti-cancer effects of the multi-kinase inhibitor, sorafenib .

Selective Inhibition of Methyltransferases

GSK343 displays more than 1000-fold selectivity relative to other methyltransferases . It inhibits EZH2 with an IC50 of 4nM and is over 1000-fold selective for other HMTs except EZH1 (60-fold selectivity) .

Wirkmechanismus

Target of Action

GSK343 primarily targets the Enhancer of Zeste Homolog 2 (EZH2) and EZH1 . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the addition of methyl groups to histone proteins, thereby influencing gene expression . EZH2 is often upregulated in various diseases, including cancer .

Mode of Action

GSK343 inhibits the activity of EZH2 and EZH1 through competitive inhibition of the cofactor S-Adenosyl-l-methionine (SAM) . The IC50 values for EZH2 and EZH1 are 4 nM and 60 nM, respectively . This inhibition leads to changes in the methylation status of histones, which can alter gene expression patterns .

Biochemical Pathways

GSK343 affects the biochemical pathways involving histone methylation, particularly at the Histone H3-Lysine 27 (H3K27) site . By inhibiting EZH2, GSK343 reduces the methylation of H3K27, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

It is supplied as a lyophilized powder and is soluble in DMSO .

Result of Action

The inhibition of EZH2 by GSK343 has been shown to have significant effects on cellular processes. For instance, it has been found to promote M2 macrophage polarization in Chronic Kidney Disease (CKD), reducing hypercalcemia-induced brain damage . In another study, GSK343 was found to significantly improve behavioral deficits and reduce the alteration of Parkinson’s Disease (PD) hallmarks .

Action Environment

The action of GSK343 can be influenced by various environmental factors. For example, the concentration of the compound, the duration of treatment, and the specific cellular environment can all impact its efficacy . .

Eigenschaften

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNXAWLQFZMIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide | |

CAS RN |

1346704-33-3 | |

| Record name | GSK 343 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346704-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of GSK343?

A1: GSK343 is a potent and selective inhibitor of Enhancer of zeste homolog 2 (EZH2) methyltransferase activity. [, , , , ]

Q2: How does GSK343 interact with EZH2?

A2: GSK343 acts as a S-adenosyl-L-methionine (SAM)-competitive inhibitor, directly targeting the catalytic SET domain of EZH2 and blocking its ability to trimethylate lysine 27 of histone H3 (H3K27me3). [, , , , ]

Q3: What are the downstream effects of EZH2 inhibition by GSK343?

A3: Inhibition of EZH2 by GSK343 leads to a decrease in H3K27me3 levels, resulting in the transcriptional activation of genes previously silenced by this epigenetic mark. The specific downstream effects vary depending on the cell type and context but often include:

- Reduced cell proliferation and viability: Observed in various cancer cell lines, including glioblastoma, osteosarcoma, and colorectal cancer cells. [, , , , , ]

- Induction of apoptosis: Seen in ovarian cancer, pancreatic cancer, and osteosarcoma cells. [, , , ]

- Cell cycle arrest: Primarily observed at the G1/S or G2/M phases in different cancer cell lines. [, , , ]

- Suppression of cancer stem cell properties: Demonstrated in glioblastoma and neuroblastoma models. [, ]

- Reversal of epithelial-mesenchymal transition (EMT): Observed in glioblastoma and peritoneal fibrosis models, suggesting a potential role in reducing metastasis and fibrosis. [, ]

- Modulation of immune response: Shown to affect macrophage differentiation and enhance the generation of myeloid-derived suppressor cells (MDSCs), potentially influencing inflammatory responses and tumor immunity. [, , ]

Q4: Does GSK343 affect EZH2 protein levels?

A4: Unlike some other EZH2 inhibitors like DZNep, GSK343 primarily inhibits the enzymatic activity of EZH2 without directly degrading the protein. [, ]

Q5: What is the molecular formula and weight of GSK343?

A5: GSK343 has the molecular formula C32H38N8O3 and a molecular weight of 598.7 g/mol.

Q6: Is there any publicly available spectroscopic data for GSK343?

A6: Specific spectroscopic data for GSK343, such as NMR or IR spectra, is not readily available in the provided research articles. Access to such data might require contacting the original researchers or exploring proprietary databases.

Q7: Has the stability of GSK343 been evaluated under various conditions?

A7: The provided research primarily focuses on the biological activity and target engagement of GSK343. While stability studies are crucial for drug development, the articles don't provide detailed information about the compound's stability under various conditions like temperature, pH, or light exposure.

Q8: Are there any known formulation strategies to enhance the stability, solubility, or bioavailability of GSK343?

A8: The research articles do not delve into specific formulation strategies for GSK343. Exploring different formulations and drug delivery systems is crucial for optimizing the compound's pharmacokinetic properties and therapeutic potential.

Q9: How do structural modifications of GSK343 affect its activity and selectivity?

A9: The provided research articles mainly focus on GSK343 as a tool compound and don't provide a comprehensive structure-activity relationship (SAR) study. Understanding the impact of structural modifications is crucial for developing more potent and selective EZH2 inhibitors with improved pharmacological profiles.

Q10: What types of in vitro assays have been used to evaluate GSK343's activity?

A10: Numerous in vitro assays have been employed to assess GSK343's effects on various cancer cell lines, including:

- Cell viability assays: MTT and CCK-8 assays are commonly used to assess cell viability and proliferation in response to GSK343 treatment. [, , , ]

- Apoptosis assays: Flow cytometry with Annexin V/PI staining and detection of caspase activity are employed to evaluate GSK343-induced apoptosis. [, ]

- Cell cycle analysis: Flow cytometry is used to determine the cell cycle distribution and identify potential GSK343-mediated cell cycle arrest. [, , ]

- Migration and invasion assays: Wound healing and Transwell assays are utilized to assess the effects of GSK343 on cell migration and invasion capabilities. [, ]

- Stem cell assays: Spheroid formation and clonogenic assays are employed to evaluate the impact of GSK343 on cancer stem cell properties. []

- Gene expression analysis: RT-qPCR and microarray analysis are used to investigate the effects of GSK343 on the expression of specific genes and pathways. [, , , , , ]

Q11: What in vivo models have been used to study GSK343?

A11: Several in vivo models have been utilized to investigate the efficacy of GSK343:

- Xenograft models: Subcutaneous and orthotopic xenograft models in mice have been used to evaluate the effects of GSK343 on tumor growth and metastasis. [, , ]

- Syngeneic models: Mouse models of colorectal cancer have been employed to study the impact of GSK343 on tumor development and immune responses in an immunocompetent setting. []

- Disease models: GSK343 has been tested in rodent models of peritoneal fibrosis and sepsis to explore its potential in treating inflammatory and fibrotic conditions. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B607751.png)

![(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B607752.png)

![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)